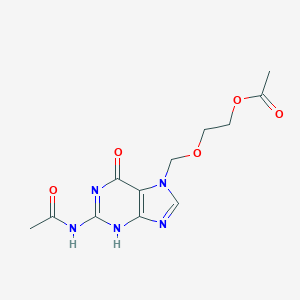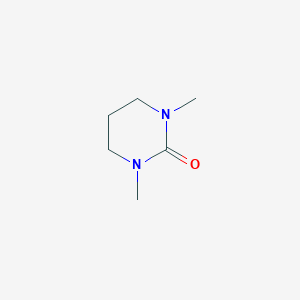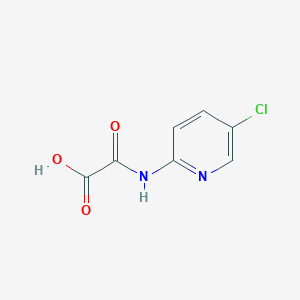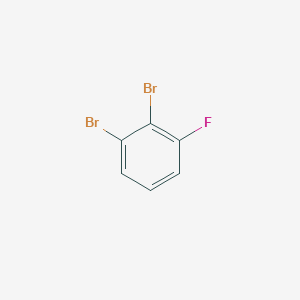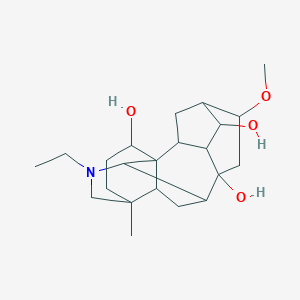
卡拉可林
描述
Karacoline is a compound found in the plant Aconitum kusnezoffii Reichb, which is traditionally used for pain treatment. Despite its potential therapeutic applications, karacoline has been understudied due to concerns about its toxicity. Recent research has highlighted karacoline's ability to inhibit the degradation of the extracellular matrix in intervertebral disc degeneration (IDD) by modulating the NF-κB signaling pathway. This discovery suggests that karacoline may have clinical applications in treating IDD and possibly other conditions related to extracellular matrix integrity .
Synthesis Analysis
While the synthesis of karacoline itself is not detailed in the provided papers, related compounds from the same plant species have been synthesized. For example, the total synthesis of (±)-karatavic acid, a compound with a structure postulated to be similar to karacoline, has been achieved. This synthesis involved olefin cyclization and confirmed the stereochemistry of this class of natural products . Additionally, the synthesis and characterization of thiolated karaya gum, although not directly related to karacoline, demonstrate the ongoing interest in modifying natural compounds for enhanced therapeutic properties .
Molecular Structure Analysis
Karacoline belongs to a class of compounds known as diterpenoid alkaloids. The structure of karacoline has been elucidated through various spectroscopic methods, including mass spectrometry and NMR spectroscopy. It is related to other alkaloids such as karakanine and karaconitine, which have been isolated from the same plant species and have similar structural features . These studies contribute to the understanding of the molecular framework of karacoline and its analogs.
Chemical Reactions Analysis
The chemical reactivity of karacoline has been explored in the context of its biological activity. Karacoline's interaction with the NF-κB pathway indicates that it may participate in specific chemical reactions within biological systems that lead to the modulation of this pathway. The inhibition of MMP-14 expression and the increase in collagen II and aggrecan expression are indicative of karacoline's chemical interactions at the molecular level, which result in therapeutic outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of karacoline are not extensively discussed in the provided papers. However, the related compound 8-O-Azeloyl-14-benzoylaconine, which shares structural similarities with karacoline, has been studied for its antiproliferative activities. This suggests that karacoline and its analogs may possess bioactive properties that could be exploited for medical applications, such as cancer chemotherapy . The properties of karaya gum and its derivatives, which include mucoadhesive and sustained release characteristics, also hint at the potential for karacoline to be developed into a drug delivery system with controlled release capabilities .
科学研究应用
卡拉可林在椎间盘退变中的作用
卡拉可林是从乌头中分离出的化合物,在治疗椎间盘退变 (IDD) 方面显示出前景。它通过抑制核因子 (NF)-κB 通路,减少基质金属蛋白酶 (MMP) 的表达,并增加胶原 II 和聚集蛋白的表达来发挥作用。这表明卡拉可林在预防 IDD 中的细胞外基质降解方面具有潜在的临床应用 (周、洪和詹,2019)。
卡拉可林在其他研究背景中的应用
卡拉可林已在各种研究中被发现,但并不总是作为主要关注点。例如,它已在乌头中与其他二萜类生物碱一起被发现 (苏丹霍贾耶夫、塔什霍贾耶夫、阿韦基耶夫和安蒂平,2004)。此外,卡拉可林被确认为参附注射液中的关键活性成分之一,参附注射液用于治疗脓毒症,突出了其在脓毒症治疗中的潜力 (袁、刘、黄、郝和薛,2022)。
作用机制
Target of Action
Karakoline has been found to interact with the NF-κB signaling pathway . The NF-κB pathway plays a crucial role in regulating immune responses, inflammation, and cell survival, making it a significant target for various therapeutic interventions.
Biochemical Pathways
The primary biochemical pathway affected by Karakoline is the NF-κB signaling pathway . By modulating this pathway, Karakoline can influence a variety of downstream effects, including the regulation of immune responses, inflammation, and cell survival.
Result of Action
The primary result of Karakoline’s action is the reduction of ECM degradation in IDD . This suggests that Karakoline may have potential therapeutic applications in the treatment of IDD and possibly other conditions involving ECM degradation.
安全和危害
属性
IUPAC Name |
(1S,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-4-23-10-20(2)6-5-16(24)22-12-7-11-14(27-3)9-21(26,17(12)18(11)25)13(19(22)23)8-15(20)22/h11-19,24-26H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16+,17-,18+,19?,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZUYOVMYOFIT-VHNBHZRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959905 | |
| Record name | 20-Ethyl-16-methoxy-4-methylaconitane-1,8,14-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carmicheline | |
CAS RN |
39089-30-0 | |
| Record name | 20-Ethyl-16-methoxy-4-methylaconitane-1,8,14-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Karacoline has a molecular formula of C23H33NO4 and a molecular weight of 387.51 g/mol. [, ]
A: The structure of Karacoline has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, DEPT, 1H,1H-COSY, NOESY, HSQC, and HMBC NMR. [, , ] These techniques provide valuable information about the connectivity and spatial arrangement of atoms within the molecule.
A: Karacoline has been isolated from various Aconitum species, including Aconitum carmichaeli [, , , , ], Aconitum kusnezoffii [], Aconitum nagarum var. lasiandrum [], and Aconitum falconeri []. It has also been found in Delphinium davisii [], Delphinium buschianum [], and Taxus baccata [, ].
A: Isolation of Karacoline typically involves extraction with ethanol or chloroform, followed by various chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20, medium-pressure MCI, and reverse phase ODS column chromatography. [, , , , ]
A: While specific details about the ADME of Karacoline are limited in the provided research, studies utilizing Yougui pill, a traditional Chinese medicine containing Karacoline, have shown that it is rapidly absorbed after oral administration in rats. [, ] Further research is needed to fully understand the pharmacokinetic profile of Karacoline as an individual compound.
A: Yes, studies have detected Karacoline in the serum of rats after administration of Yougui pill [, ] and Yunnan Baiyao [], both traditional Chinese medicine formulas containing Karacoline.
A: While not explicitly covered in the provided abstracts, one mentions Karacoline reducing the degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway. [] This suggests potential therapeutic avenues for this compound that warrant further investigation.
ANone: The provided research mainly focuses on the isolation, structural characterization, and some pharmacological activities of Karacoline. While Aconitum species, from which Karacoline is often isolated, are known for their toxicity due to the presence of potent neurotoxins like aconitine, specific toxicity data for Karacoline are limited in these studies. Further research is needed to fully evaluate its safety profile.
A: Researchers frequently employ techniques like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for the identification and quantification of Karacoline in complex mixtures, such as plant extracts and biological samples. [, , , , , , , ]
A: While specific stability data for Karacoline are not detailed in the provided research, studies on processed Aconitum roots (Heishunpian) highlight the dynamic changes in alkaloid content, including Karacoline, during traditional processing methods like steaming and baking. [] This suggests potential degradation pathways and highlights the need for further investigation into stabilizing Karacoline for pharmaceutical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




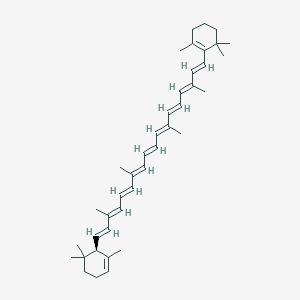
![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)



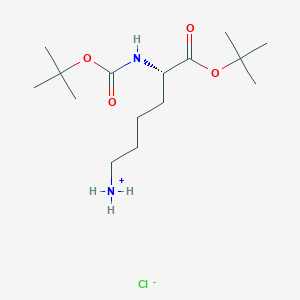
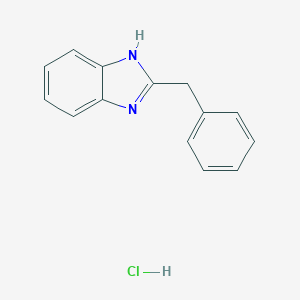

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)
